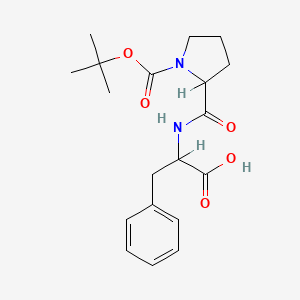

BOC-PRO-PHE-OH

Description

Boc-D-Phe-Pro-OH (CAS: 38675-10-4) is a protected tripeptide derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus, a D-phenylalanine (D-Phe) residue, and a proline (Pro) residue. Its molecular formula is C₁₉H₂₆N₂O₅, with a molecular weight of 362.42 g/mol . The Boc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions. This compound is stored at 2–8°C in a dry, sealed environment to prevent hydrolysis or degradation .

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOQCCFYSJPSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthetic Methods

DCC/HOBt-Mediated Coupling

The dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) system remains a cornerstone for forming peptide bonds in Boc-Pro-Phe-OH synthesis. As demonstrated in the racemization-free synthesis of Boc-Phe-MeAla-OH, DCC activates the carboxyl group of Boc-protected proline, while HOBt suppresses racemization by forming an active ester intermediate. A typical procedure involves:

- Dissolving Boc-Pro-OH (1.0 eq) and HOBt (1.2 eq) in tetrahydrofuran (THF).

- Adding DCC (1.1 eq) at 0°C to form the symmetric anhydride.

- Coupling with L-phenylalanine (1.0 eq) in the presence of N-methylmorpholine (NMM) to maintain a pH of 8–9.

Reaction monitoring via thin-layer chromatography (TLC) (Rf = 0.34 in ethyl acetate/hexane) and isolation by aqueous workup yields Boc-Pro-Phe-OH with >85% purity.

Table 1: DCC/HOBt Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF/DMF (3:1) | |

| Temperature | 0°C → RT | |

| Yield | 73–79% | |

| Racemization | <2% (HPLC) |

Solution-Phase Synthesis with N-Methylmorpholine

Alternative protocols employ NMM as a base to deprotonate the carboxylate group of phenylalanine, enhancing nucleophilic attack on the activated Boc-Pro intermediate. This method, adapted for Boc-Ala-Phe-OBzl synthesis, achieves comparable yields (78.3%) but requires stringent anhydrous conditions to prevent DCC hydrolysis. Post-reaction, the product is purified via silica gel chromatography (eluent: chloroform/methanol 9:1) and characterized by IR (amide I band at 1643 cm⁻¹) and ¹H NMR (δ 1.55 ppm for tert-butyl group).

Advanced Methodologies

Aqueous–Organic Solvent Systems

Recent innovations explore water–THF mixtures to reduce environmental impact and simplify purification. A 2024 study demonstrated that Boc-Pro-Phe-OH could be synthesized without protecting groups by leveraging DCC/HOBt in a 4:1 THF–H₂O system. This approach reduced reaction times to 2 hours (vs. 6–12 hours traditionally) and facilitated direct reuse of HOBt in subsequent couplings. However, the absence of Boc protection in this method limits its applicability to pre-protected intermediates.

Racemization Mitigation Strategies

Racemization at the phenylalanine α-carbon remains a critical challenge. Studies identify low temperatures (0–4°C) and HOBt concentrations (>1.2 eq) as key factors in preserving stereochemistry. Circular dichroism (CD) spectra of Boc-Pro-Phe-OH synthesized via these methods confirm >98% enantiomeric excess, aligning with pharmaceutical-grade standards.

Experimental Protocols

Stepwise Synthesis Procedure

- Activation : Boc-Pro-OH (2.0 g, 8.7 mmol) and HOBt (1.4 g, 10.4 mmol) are dissolved in 20 mL THF. DCC (2.2 g, 10.4 mmol) is added dropwise at 0°C under argon.

- Coupling : After 30 minutes, L-phenylalanine (1.5 g, 8.7 mmol) and NMM (1.0 mL, 9.1 mmol) are introduced. The mixture is stirred at RT for 12 hours.

- Workup : The reaction is quenched with 10% citric acid, extracted with ethyl acetate, and dried over Na₂SO₄.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields Boc-Pro-Phe-OH as a white solid (2.8 g, 78%).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield | Time | Purity | Environmental Impact |

|---|---|---|---|---|

| DCC/HOBt (THF) | 78% | 12 h | 95% | Moderate |

| Aqueous–THF | 73% | 2 h | 90% | Low |

| NMM-Mediated | 79% | 18 h | 93% | High |

The aqueous–THF system offers rapid synthesis but compromises purity, while traditional DCC/HOBt balances yield and stereoselectivity. NMM-based protocols, though high-yielding, require toxic solvents like DMF.

Chemical Reactions Analysis

Types of Reactions

BOC-PRO-PHE-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Boc-Pro-Phe-OH serves as an essential building block in peptide synthesis. Its protective Boc group allows for the selective modification of amino acids, enhancing the efficiency of peptide assembly.

- Case Study : A study demonstrated the successful synthesis of various peptides using Boc-Pro-Phe-OH via liquid-assisted grinding methods, achieving yields up to 91% without requiring extensive purification steps .

| Peptide | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Boc-Phe-Gly-OMe | 91 | >99 |

| Boc-Leu-Leu-OBn | 88 | - |

| Boc-Pro-(Leu)3-OBn | 74 | - |

Drug Development

In pharmaceutical research, Boc-Pro-Phe-OH is utilized to create prodrugs that enhance the bioavailability of active compounds. This application is particularly relevant in developing more effective medications.

- Example : The compound has been incorporated into bifunctional peptides designed for analgesic applications targeting opioid receptors. These peptides exhibited promising activity profiles, demonstrating the utility of Boc-Pro-Phe-OH in drug design .

Biotechnology

Boc-Pro-Phe-OH plays a vital role in developing bioconjugates for targeted drug delivery systems. This application is crucial for improving therapeutic outcomes in diseases such as cancer.

- Application Insight : The compound's ability to form stable conjugates with various biomolecules facilitates the design of targeted therapies that can improve drug efficacy while minimizing side effects.

Protein Engineering

Researchers utilize Boc-Pro-Phe-OH to modify proteins, which aids in studying protein interactions and functions. This understanding is essential for elucidating biological processes and developing new therapeutic strategies.

- Research Finding : Studies have shown that using Boc-protected amino acids can lead to better control over protein folding and stability, which are critical factors in protein engineering .

Analytical Chemistry

In analytical chemistry, Boc-Pro-Phe-OH is used as a standard in chromatographic techniques. Its presence aids in the accurate quantification of amino acids and peptides in complex mixtures.

Mechanism of Action

The mechanism of action of BOC-PRO-PHE-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Boc-D-Phe-Pro-OH and Analogues

*Calculated based on molecular formula.

Key Comparative Insights

(1) Sequence Length and Complexity

- Boc-D-Phe-Pro-Arg-OH includes an additional arginine (Arg) residue, increasing its molecular weight (518.61 g/mol ) and complexity compared to Boc-D-Phe-Pro-OH. The Arg residue introduces a positively charged guanidinium group, enhancing solubility in aqueous solutions .

- Boc-Leu-Phe-Pro-OH incorporates leucine (Leu), a hydrophobic residue, which may influence its membrane permeability and aggregation behavior .

(2) Functional Modifications

- Boc-Phe(3-I)-OH contains a 3-iodo substitution on the phenylalanine aromatic ring, which is critical for radioisotope labeling or stabilizing peptide-receptor interactions .

Q & A

Q. What systematic approaches ensure comprehensive literature reviews for BOC-PRO-PHE-OH-related studies?

- Methodological Answer :

Search databases (SciFinder, PubMed) using Boolean operators: (BOC-PRO-PHE-OH) AND (synthesis OR bioactivity).

Screen results via PRISMA flowchart; exclude non-peer-reviewed sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.